Tetrahydro Furosemide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQFVCNJRVCZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4793-38-8 | |
| Record name | 4-Chloro-5-sulfamoyl-2-((((2RS)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004793388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLORO-5-SULFAMOYL-2-((((2RS)-TETRAHYDROFURAN-2-YL)METHYL)AMINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H1O4F92NO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Pathways of Formation
Direct Synthesis Routes for Tetrahydro Furosemide (B1674285)
While Tetrahydro Furosemide is predominantly documented as a process-related impurity in Furosemide production, its direct synthesis can be conceptualized through established chemical principles analogous to the synthesis of Furosemide itself. ontosight.ai
The primary route for Furosemide synthesis involves the condensation of a substituted sulfamoylbenzoic acid with furfurylamine (B118560). ethernet.edu.etgpatindia.com Logically, a direct and novel synthetic strategy for this compound would involve substituting the furan-containing reactant with its saturated tetrahydrofuran (B95107) counterpart.
A plausible synthetic pathway is the nucleophilic substitution reaction between 4-chloro-2-fluoro-5-sulfamoylbenzoic acid and tetrahydrofurfurylamine (B43090). This approach mirrors a high-yield method used for Furosemide synthesis, where the fluorine atom is readily displaced by the amino group of furfurylamine. google.com By replacing furfurylamine with tetrahydrofurfurylamine, the resulting product would be this compound.
Table 1: Hypothesized Direct Synthesis of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 4-chloro-2-fluoro-5-sulfamoylbenzoic acid | Tetrahydrofurfurylamine | This compound | Nucleophilic Aromatic Substitution |
| 2,4-dichloro-5-sulfamoylbenzoic acid | Tetrahydrofurfurylamine | This compound | Nucleophilic Aromatic Substitution |
This table presents a conceptual pathway, as literature primarily focuses on this compound as an impurity.
The optimization of a direct synthesis for this compound would aim to maximize the yield and purity of the final product. Drawing parallels from related syntheses, several reaction parameters would be critical to control. researchgate.netscielo.br In the analogous Furosemide synthesis, reaction temperature, solvent choice, and the molar ratio of reactants significantly influence the outcome. google.com For the proposed synthesis of this compound, a systematic variation of these parameters would be necessary to determine the optimal conditions. For instance, the reaction could be performed in a polar aprotic solvent like dimethylformamide (DMF) or 2-methoxyethanol, with heating to facilitate the condensation. google.com The yield would be dependent on factors such as reaction time and temperature, which would need to be balanced to prevent degradation or the formation of side products. researchgate.net
Investigation of Novel Synthetic Strategies
Formation Mechanisms of this compound during Furosemide Synthesis
The presence of this compound in the final Furosemide drug substance is a consequence of side reactions or the use of impure starting materials during the manufacturing process. ontosight.ai Understanding these formation mechanisms is essential for controlling its levels and ensuring the quality of the active pharmaceutical ingredient (API).
The synthesis of Furosemide typically begins with either 2,4-dichlorobenzoic acid or 4-chloro-2-fluoro-benzoic acid. google.comnih.gov These are converted in multiple steps to a key intermediate, 5-sulfamoyl-anthranilic acid derivative. The final step involves condensation with furfurylamine. youtube.com
There are two primary precursor pathways for the formation of this compound as an impurity:
Impurity in Starting Material: The furfurylamine raw material may contain tetrahydrofurfurylamine as an impurity. If present, this saturated amine will compete with furfurylamine in the condensation step, leading directly to the formation of this compound alongside the intended Furosemide product.
In-situ Reduction: The furan (B31954) ring is susceptible to reduction under certain reaction conditions. It is plausible that either the furan ring of furfurylamine is reduced to a tetrahydrofuran ring prior to condensation, or the furan moiety of the Furosemide molecule is reduced in a post-synthesis side reaction. This reduction could be facilitated by the choice of catalyst or the presence of reducing agents.
Table 2: Precursors and Intermediates in Furosemide Synthesis
| Precursor/Intermediate | Chemical Name | Role in Synthesis |
| Intermediate 1 | 2,4-dichloro-5-sulfamoylbenzoic acid | Key intermediate for condensation |
| Intermediate 2 | 4-chloro-2-fluoro-5-sulfamoylbenzoic acid | Alternative key intermediate for condensation google.com |
| Reactant | Furan-2-ylmethanamine (Furfurylamine) | Primary amine for condensation mdpi.com |
| Impurity Reactant | Tetrahydrofurfurylamine | Potential impurity leading to this compound |
During Furosemide synthesis, the primary reaction is the formation of an amide linkage between the benzoic acid derivative and furfurylamine. The formation of this compound represents a competing pathway. ontosight.ai This side reaction diminishes the yield of the desired product and introduces an impurity that must be monitored and controlled according to pharmacopeial standards. ontosight.ai
The main reaction pathway and the competing side reaction can be summarized as:
Main Reaction: 4-chloro-2-amino-5-sulfamoylbenzoic acid derivative + Furfurylamine → Furosemide
Competing Side Reaction: 4-chloro-2-amino-5-sulfamoylbenzoic acid derivative + Tetrahydrofurfurylamine → this compound
This highlights that the selectivity of the reaction for furfurylamine over any contaminating tetrahydrofurfurylamine is a critical factor.
The formation of impurities like this compound is highly dependent on the manufacturing process parameters. ontosight.ai Key factors that can influence the generation of this impurity include reaction temperature, the choice of solvent, and the presence of catalysts. ontosight.ai For example, aggressive reaction conditions, such as high temperatures or prolonged reaction times, could potentially promote the degradation of the furan ring or other side reactions. mdpi.com A study on a different Furosemide impurity found that limiting the reaction time was crucial to reduce its formation. mdpi.com Similarly, the purification process, such as recrystallization or washing steps, can be optimized to remove this compound. One study noted that an impurity was partially removed using tetrahydrofuran at a high pH during post-treatment. mdpi.com
Table 3: Influence of Process Parameters on this compound Formation
| Process Parameter | Potential Influence on Impurity Generation |
| Raw Material Purity | The concentration of tetrahydrofurfurylamine in the furfurylamine starting material directly correlates with the potential amount of this compound formed. |
| Temperature | Elevated temperatures may increase the rate of side reactions, potentially leading to higher impurity levels. ontosight.ai |
| Reaction Time | Longer reaction times can lead to increased formation of process-related impurities. mdpi.com |
| Solvent | The choice of solvent can affect reaction selectivity and the solubility of impurities, influencing both their formation and removal. ontosight.ai |
| Catalyst | Certain catalysts may inadvertently promote the reduction of the furan ring, increasing the formation of this compound. ontosight.ai |
| pH | The pH during work-up and purification steps can influence the solubility and removal of acidic or basic impurities. mdpi.com |
By carefully controlling these parameters, manufacturers can minimize the formation of this compound, ensuring the final Furosemide API meets the required purity standards.
Elucidation of Side Reactions and Competing Pathways
Degradation Pathways of Furosemide Leading to this compound
Extensive research into the degradation of Furosemide under various stress conditions has revealed specific pathways of decomposition. However, based on available scientific literature, the formation of this compound is not a documented outcome of Furosemide degradation. Instead, this compound is recognized as a process-related impurity that can arise during the synthesis of Furosemide. nih.govvulcanchem.com
Chemical Degradation Studies of Furosemide
Forced degradation studies are instrumental in understanding the stability of a drug substance and identifying its degradation products and pathways. biomedres.ussgs.com In the case of Furosemide, these studies have consistently shown that the primary route of degradation involves the hydrolysis of the amide bond connecting the furan ring to the anthranilic acid core.
Under various stress conditions, including acidic and basic hydrolysis, thermal stress, and photolysis, Furosemide primarily degrades into two main products: 4-chloro-5-sulfamoylanthranilic acid (commonly known as saluamine or CSA) and furfuryl alcohol. nih.govnih.govnih.govresearchgate.netresearchgate.net
Table 1: Key Degradation Products of Furosemide under Forced Conditions
| Stress Condition | Major Degradation Products Identified | Reference |
| Thermal | 4-chloro-5-sulfamoylanthranilic acid (saluamine) | nih.gov |
| Photolytic (UV light) | 4-chloro-5-sulfamoylanthranilic acid (saluamine), N-furfuryl-5-sulphamoylanthranilic acid | nih.gov |
| Hydrolytic (Aqueous solution with UV exposure) | 4-chloro-5-sulfamoylanthranilic acid (saluamine), Furfuryl alcohol | nih.govresearchgate.net |
| Acidic/Basic Medium | Significant degradation observed, with primary products consistent with hydrolysis. | ajpsonline.com |
Studies involving irradiation of Furosemide in methanol (B129727) with 365 nm UV light resulted in photoreduction to N-furfuryl-5-sulphamoylanthranilic acid and photohydrolysis to saluamine. nih.gov Thermal decomposition studies also identified saluamine as the main product. nih.gov The decomposition of Furosemide upon heating suggests the breaking of intramolecular bonds. nih.gov
Environmental and Stressor-Induced Degradation Investigations
Investigations into the environmental fate and behavior of Furosemide under various stressors further support the hydrolysis pathway as the principal degradation route. Furosemide is known to be unstable in the presence of light. nih.gov Exposure of Furosemide solutions to fluorescent and UV lights leads to photodecomposition, which follows first-order kinetics. nih.gov The compound is most stable at a neutral pH of 7. nih.gov
In aqueous solutions, particularly under UV irradiation, Furosemide undergoes photo-induced hydrolysis to yield saluamine and furfuryl alcohol. nih.govresearchgate.netresearchgate.net This process is reported to be faster in acidic solutions. researchgate.net The yellowing of Furosemide solutions upon light exposure is attributed to these degradation products. nih.gov
While Furosemide is susceptible to degradation under various environmental conditions, there is no scientific evidence to suggest that these degradation pathways lead to the formation of this compound. This compound is chemically distinct from Furosemide due to the saturation of the furan ring, a transformation not observed in the reported degradation studies of Furosemide. The formation of this compound is instead linked to side reactions or incomplete reactions during the chemical synthesis of Furosemide itself. nih.govvulcanchem.com
Advanced Analytical Strategies for Characterization and Quantification
Chromatographic Techniques for Separation and Detection of Tetrahydro Furosemide (B1674285)
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for the separation and quantification of Furosemide and its related substances, including Tetrahydro Furosemide. nifdc.org.cnontosight.ai These methods are essential for monitoring the purity of Furosemide active pharmaceutical ingredients (APIs) and finished products.
The development of a selective and sensitive HPLC method is critical for resolving this compound from the parent drug and other potential impurities. Method validation is performed according to ICH guidelines to ensure the method is fit for its intended purpose. nih.govsemanticscholar.org
The choice of stationary and mobile phases is crucial for achieving optimal separation. Reversed-phase HPLC is the most common approach for the analysis of Furosemide and its impurities.
Stationary Phase: C18 (octadecylsilyl) columns are widely used due to their hydrophobicity, which provides good retention and separation for moderately polar compounds like Furosemide and its impurities. nifdc.org.cnturkjps.orgnih.gov Various brands and specifications of C18 columns, such as Agilent ZORBAX and YMC Hydrosphere, have been successfully employed. nifdc.org.cnnifdc.org.cn The selection of a specific C18 column can influence the selectivity and resolution of the separation.
Mobile Phase: The mobile phase typically consists of a buffered aqueous solution and an organic modifier. The pH of the buffer and the type and proportion of the organic solvent are key parameters for optimizing the separation.
Aqueous Phase: Phosphate buffers or solutions containing acetic acid or trifluoroacetic acid (TFA) are commonly used to control the pH and improve peak shape. nifdc.org.cnnifdc.org.cnekb.eg For instance, a mobile phase containing 0.05% TFA solution (pH 2.23) has been reported. nifdc.org.cn
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic modifiers. turkjps.orgnifdc.org.cn The composition of the mobile phase is often applied in a gradient elution mode to achieve a good separation of all impurities with varying polarities within a reasonable analysis time. nifdc.org.cn For example, a gradient elution with a mobile phase composed of a 0.05% TFA solution and a mixture of methanol and acetonitrile has been utilized. nifdc.org.cn Another method employs a mixture of 1% glacial acetic acid and acetonitrile in a 50:50 v/v ratio. rebibio.net
A summary of typical stationary and mobile phase combinations used in HPLC methods for the analysis of Furosemide and its impurities is presented in Table 1.
| Stationary Phase | Mobile Phase Composition | Elution Mode | Reference(s) |
| Agilent ZORBAX C18 (250 mm x 4.6 mm, 5 µm) | Water-tetrahydrofuran-glacial acetic acid (70:30:1) | Isocratic | nifdc.org.cn |
| YMC Hydrosphere C18 (250 mm x 4.6 mm, 3 µm) | 0.05% TFA solution (pH 2.23) - methanol - acetonitrile | Gradient | nifdc.org.cn |
| Waters Spherisorb ODS2 C18 (250 x 4.6 mm, 5 µm) | 0.01M KH₂PO₄ (pH 5.5) and methanol (70:30 v/v) | Isocratic | turkjps.org |
| Inertsil ODS-3V C18 (250 cm x 150 mm, 5 µm) | 1% glacial acetic acid and acetonitrile (50:50 v/v) | Isocratic | rebibio.net |
| Chromolith Performance RP-18e | Acetonitrile-methanol-aqueous component (0.015 M sodium heptane-sulfonate and 0.2% triethylamine, pH 2.5) (70:15:15 v/v/v) | Isocratic | nih.gov |
This table is interactive. Users can sort and filter the data.
The detection of this compound after chromatographic separation is typically achieved using UV-Vis or mass spectrometry detectors.
UV-Vis and Diode Array Detection (DAD): Furosemide and its impurities, including this compound, possess chromophores that allow for their detection using UV spectrophotometry. nifdc.org.cnscispace.com The selection of the detection wavelength is critical for achieving adequate sensitivity. Wavelengths are often chosen based on the UV absorption maxima of Furosemide and its impurities. Common detection wavelengths include 238 nm, 272 nm, and 277 nm. nifdc.org.cnnifdc.org.cnekb.eg A study on the UV spectrum of Furosemide showed a maximum absorption at 229 nm in 0.1N NaOH. scispace.com Diode Array Detection (DAD) offers the advantage of acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective detection method. researchgate.netmdpi.com Mass spectrometry can provide molecular weight information and, with tandem MS (MS/MS), structural information through fragmentation patterns. nih.gov For the analysis of Furosemide, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been used, often in the negative ion monitoring mode. researchgate.netnih.gov For instance, in one method, Furosemide was detected at an m/z of 329.2 in negative ion mode. researchgate.net While specific MS data for this compound is not widely published, its analysis would follow similar principles, with an expected [M-H]⁻ ion at approximately m/z 333.8, corresponding to its molecular weight of 334.78 g/mol . nih.gov
The primary separation mechanism in the reversed-phase HPLC methods described is hydrophobic (van der Waals) interactions between the analytes and the non-polar C18 stationary phase. The polar mobile phase drives the analytes onto the stationary phase. By carefully controlling the mobile phase composition (e.g., the proportion of organic modifier), the elution of compounds is controlled based on their relative hydrophobicity. The efficiency of the separation is evaluated by parameters such as theoretical plates, tailing factor, and resolution between adjacent peaks, which are critical for reliable quantification. nih.gov
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability. The presence of polar functional groups (carboxylic acid, sulfonamide, and secondary amine) necessitates a derivatization step to convert the analyte into a more volatile and thermally stable compound. researchgate.netresearchgate.net This process can be complex and may introduce variability. thermofisher.com While GC-MS methods have been developed for Furosemide, often for doping control purposes, they require derivatization, for example, by methylation. researchgate.net There is no specific, widely adopted GC method reported for the routine analysis of this compound in pharmaceutical quality control.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Detection Modalities: UV-Vis, Diode Array Detection (DAD), and Mass Spectrometry (MS)
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound, as well as for assessing its purity.
While detailed, publicly available spectra for this compound are limited, reference standard providers indicate the availability of such data. nih.govnifdc.org.cn The expected spectroscopic features can be inferred from its chemical structure, which includes a benzoic acid core, a sulfamoyl group, a chloro substituent, and a tetrahydrofurfurylmethylamino group. nifdc.org.cnontosight.ai
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the aromatic ring, the methylene (B1212753) bridge, and the tetrahydrofuran (B95107) ring. Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation. nih.govsemanticscholar.org
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups present in the this compound molecule. Expected absorption bands would include those for the N-H and O-H stretching of the amine and carboxylic acid groups, C=O stretching of the carboxylic acid, S=O stretching of the sulfonamide group, and C-Cl stretching. nih.govsemanticscholar.org
Mass Spectrometry (MS): As mentioned, mass spectrometry is crucial for determining the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition, further confirming the identity of the compound. mdpi.com
A summary of the key spectroscopic data for Furosemide, which serves as a reference for its related compounds, is provided in Table 2.
| Spectroscopic Technique | Key Features for Furosemide | Reference(s) |
| ¹H NMR | Signals corresponding to aromatic protons, furan (B31954) ring protons, methylene protons, and amine/sulfonamide/carboxylic acid protons. | chemicalbook.comrsc.org |
| ¹³C NMR | Resonances for all 12 carbon atoms, including those of the benzene (B151609) ring, furan ring, methylene group, and carbonyl group. | rsc.org |
| IR Spectroscopy | Characteristic absorption bands for N-H, O-H, C=O, S=O, and C-Cl functional groups. | nih.govsemanticscholar.org |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight (e.g., [M-H]⁻ at m/z 329.2). | researchgate.netnih.gov |
| UV-Vis Spectroscopy | Absorption maxima are observed at various wavelengths depending on the solvent, for instance, at 229 nm, 272 nm, or 277 nm. | nifdc.org.cnscispace.comjipbs.com |
This table is interactive. Users can sort and filter the data.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for the structural elucidation of pharmaceutical impurities, providing precise molecular weight information and detailed fragmentation data that serves as a molecular fingerprint.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly coupled with liquid chromatography (LC) to analyze compounds like this compound. ontosight.ai These methods are ideal for generating intact molecular ions from thermally labile and polar molecules.
For this compound (C₁₂H₁₅ClN₂O₅S), high-resolution mass spectrometry (HRMS) would be expected to detect a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 334.78. The precise mass measurement afforded by HRMS allows for the confirmation of the elemental composition. ESI is particularly well-suited for this compound, readily ionizing the acidic and basic sites within the molecule. APCI, while also applicable, is often used for less polar compounds but remains a viable alternative.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to induce and analyze the fragmentation of a selected precursor ion, providing unequivocal structural information. nih.gov In an MS/MS experiment, the molecular ion of this compound (m/z 334.0390 for the monoisotopic mass) would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions.
While specific experimental fragmentation data for this compound is not widely published, a predictive analysis based on its structure suggests several likely fragmentation pathways. Key cleavages would be anticipated at the weakest bonds, such as the bond between the tetrahydrofurfuryl group and the amine, or the loss of the sulfamoyl group. The analysis of these fragmentation patterns is crucial for distinguishing this compound from its parent drug, Furosemide, and other related impurities.
Table 1: Key Molecular and Ionic Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₅ClN₂O₅S |
| Molecular Weight | 334.78 g/mol |
| Monoisotopic Mass | 334.0390 g/mol |
| Predicted [M+H]⁺ Ion | 335.0468 m/z |
| Predicted [M-H]⁻ Ion | 333.0312 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Through various 1D and 2D experiments, it is possible to map the complete carbon and proton framework of a molecule.
One-Dimensional (1D) NMR: ¹H, ¹³C, and DEPT Spectroscopy
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. This includes signals for the aromatic protons on the benzoic acid ring, the protons of the methylene bridge, the protons on the tetrahydrofuran ring, and the exchangeable protons of the amine, sulfonamide, and carboxylic acid groups. klivon.com
¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom. For this compound, this would include distinct resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the tetrahydrofuran ring and the methylene bridge.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, which aids in the definitive assignment of signals in the ¹³C NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations (stretching, bending) of specific chemical bonds. The FT-IR spectrum of this compound would provide confirmatory evidence for its key structural features.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1725-1700 |
| Amine | N-H Stretch | 3500-3300 |
| Sulfonamide | N-H Stretch | 3350-3250 |
| Sulfonamide | S=O Asymmetric Stretch | 1350-1300 |
| Sulfonamide | S=O Symmetric Stretch | 1170-1150 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Ether (Tetrahydrofuran) | C-O Stretch | 1150-1085 |
UV-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Quantification
UV-Visible spectroscopy is a valuable analytical technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. This compound, a derivative of the potent loop diuretic Furosemide, retains a chromophoric structure that makes it amenable to analysis by UV-Vis spectroscopy. The primary chromophore in this compound is the 2-aminobenzoyl group, which is a key structural feature responsible for its light-absorbing properties.
The principle behind UV-Vis spectroscopy for quantification lies in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For the analysis of this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). The λmax for this compound is determined by scanning a solution of the compound over a range of wavelengths to identify the wavelength at which it exhibits the highest absorbance. This wavelength is then used for all subsequent quantitative measurements to ensure maximum sensitivity and to minimize interference from other components.
The quantification of this compound using UV-Vis spectroscopy is typically performed by creating a calibration curve. This involves preparing a series of standard solutions of known concentrations of this compound and measuring the absorbance of each solution at the predetermined λmax. A graph of absorbance versus concentration is then plotted, which should yield a linear relationship as described by the Beer-Lambert Law. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
Methodological Validation Parameters in Pharmaceutical Analysis for this compound
The validation of an analytical method is a critical process in pharmaceutical analysis that demonstrates the suitability of the method for its intended purpose. For this compound, this involves a series of experiments to evaluate various performance characteristics of the analytical method.
Determination of Linearity and Calibration Range
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentration limits of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For the analysis of this compound, a minimum of five different concentrations are typically prepared to construct the calibration curve. The linearity is then evaluated by performing a linear regression analysis of the data, and the correlation coefficient (r) and the coefficient of determination (r²) are calculated. A value of r² close to 1.0 indicates a strong linear relationship.
Table 1: Example Linearity Data for this compound Analysis
| Concentration (µg/mL) | Absorbance |
|---|---|
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.458 |
| 8 | 0.611 |
| 10 | 0.764 |
| 12 | 0.917 |
Regression Equation: y = 0.076x + 0.000 Correlation Coefficient (r): 0.9999 Coefficient of Determination (r²): 0.9998
Calculation of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOD and LOQ are often calculated from the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line)
S = the slope of the calibration curve
Based on the example linearity data, if the standard deviation of the y-intercept was determined to be 0.002, the LOD and LOQ would be:
LOD = 3.3 × (0.002 / 0.076) = 0.087 µg/mL
LOQ = 10 × (0.002 / 0.076) = 0.263 µg/mL
Evaluation of Method Precision (Repeatability and Intermediate Precision)
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (intra-day precision) is assessed by analyzing a minimum of six replicate samples of the same concentration under the same operating conditions over a short interval of time.
Intermediate precision (inter-day precision) is evaluated by repeating the analysis on different days, with different analysts, or with different equipment.
The precision is typically expressed as the relative standard deviation (RSD).
Table 2: Example Precision Data for this compound (10 µg/mL)
| Precision Type | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | RSD (%) |
|---|---|---|---|---|---|---|---|---|
| Repeatability | 0.764 | 0.762 | 0.765 | 0.763 | 0.766 | 0.761 | 0.764 | 0.25 |
| Intermediate Precision (Day 1) | 0.764 | 0.762 | 0.765 | 0.763 | 0.766 | 0.761 | 0.764 | 0.25 |
Assessment of Method Accuracy (Recovery Studies)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte (this compound) is added to a placebo or blank matrix. The analysis is then performed, and the percentage of the analyte recovered is calculated. The accuracy is assessed at a minimum of three concentration levels, with a minimum of three replicates for each level.
Table 3: Example Accuracy Data for this compound
| Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
|---|---|---|---|
| 8 | 7.95 | 99.38 | 99.45 |
| 8 | 7.96 | 99.50 | |
| 8 | 7.95 | 99.38 | |
| 10 | 9.98 | 99.80 | 99.73 |
| 10 | 9.96 | 99.60 | |
| 10 | 9.98 | 99.80 | |
| 12 | 11.95 | 99.58 | 99.64 |
| 12 | 11.97 | 99.75 |
Computational Chemistry and Theoretical Investigations of Tetrahydro Furosemide
Molecular Modeling of Tetrahydro Furosemide (B1674285) Structure and Conformation
Molecular modeling is a fundamental computational tool used to predict the three-dimensional arrangements of atoms in a molecule and their relative energies. nih.gov
Conformational Analysis and Energy Minima
Conformational analysis involves the systematic study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. organicchemistrytutor.comdrugdesign.org The goal is to identify the low-energy conformers, including the global minimum energy conformation, which is the most stable arrangement of the molecule. drugdesign.org This analysis provides crucial insights into a molecule's shape, flexibility, and how it might interact with biological targets. nih.gov
For Tetrahydro Furosemide, a detailed conformational analysis would involve mapping the potential energy surface by systematically rotating its flexible bonds, such as those connecting the tetrahydrofurfuryl group to the amine and the sulfamoyl group to the benzene (B151609) ring. This process would identify various stable conformers (local energy minima) and the transition states between them.
Status of Research: At present, there are no published studies that provide a detailed conformational analysis or a list of calculated energy minima specifically for this compound. While extensive conformational analyses have been performed for Furosemide, revealing its high conformational lability, this data is not transferable due to the different geometry of the tetrahydrofuran (B95107) ring compared to the furan (B31954) ring.
Molecular Dynamics Simulations (if applicable)
Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of a molecule in various environments, such as in solution or bound to a protein. researchgate.netnih.gov These simulations can explore a wider range of conformational space than static energy minimization and can reveal how a molecule's shape fluctuates over time. nih.gov
An MD simulation of this compound could illuminate its flexibility, the stability of its intramolecular hydrogen bonds, and its interactions with solvent molecules.
Status of Research: There are no specific molecular dynamics simulation studies for this compound found in the reviewed literature. In contrast, MD simulations have been utilized to study Furosemide's binding to proteins, but similar investigations for the tetrahydro- analog are not available. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing a deeper understanding of its stability, reactivity, and spectroscopic characteristics. derangedphysiology.comlumenlearning.com
Density Functional Theory (DFT) Studies
DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. youtube.com A DFT study of this compound would involve optimizing its molecular geometry to find the most stable structure and calculating various electronic properties, such as charge distribution and dipole moment.
Status of Research: No dedicated DFT studies calculating the optimized geometry or electronic properties specifically for this compound have been identified in publicly accessible research. Numerous DFT studies exist for Furosemide, which have been used to analyze its vibrational spectra and electronic properties, but this work has not been extended to its saturated analog. mjcce.org.mkscispace.comresearchgate.net
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). organicchemistrytutor.com The energy and shape of these orbitals indicate where a molecule is most likely to act as an electron donor (HOMO) or an electron acceptor (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
An FMO analysis of this compound would reveal its most probable sites for electrophilic and nucleophilic attack and provide a quantitative measure of its chemical reactivity.
Status of Research: There is no available literature containing a Frontier Molecular Orbital analysis (e.g., HOMO-LUMO energies and distributions) for this compound. Such analyses are common for Furosemide, often in the context of its corrosion inhibition properties or spectroscopic characterization, but are absent for the tetrahydro- derivative. researchgate.netresearchgate.net
Computational Studies on Reactivity and Stability of this compound
Computational studies can predict a molecule's stability and reactivity through various calculated descriptors. mdpi.comscirp.org Global reactivity descriptors derived from DFT calculations, such as chemical hardness, softness, and electrophilicity index, provide quantitative measures of a molecule's resistance to change in its electron distribution and its propensity to react. researchgate.netjournalcsij.com
These studies for this compound would help in understanding its degradation pathways and its potential to interact with other molecules.
Status of Research: No computational studies focused on the chemical reactivity and stability of this compound are available in the public domain. While the stability of Furosemide has been investigated under various conditions, similar theoretical examinations of this compound's intrinsic stability and reactivity are yet to be published. youtube.com
Structure-Activity Relationship (SAR) Context for Furosemide Derivatives
The diuretic potency and activity profile of furosemide and its analogs are intrinsically linked to their chemical structures. While specific computational and theoretical investigations focused exclusively on tetrahydrofurosemide are not extensively documented in publicly available literature, the structure-activity relationship (SAR) for the broader class of furosemide derivatives provides significant insights. The key structural features influencing the activity of these compounds have been elucidated through various studies.
Furosemide belongs to a class of compounds derived from anthranilic acid. gpatindia.com The general SAR for these high-ceiling loop diuretics can be summarized by considering the substitutions at various positions on the benzoic acid scaffold. pharmacy180.com The presence of a sulfonamide group at the C-5 position is considered essential for the diuretic activity. pharmacy180.com Furthermore, the nature of the substituent at the C-4 position can significantly modulate the diuretic effect, with groups like chlorine, alkoxy, or benzyl (B1604629) being favorable. pharmacy180.com The carboxyl group at the C-1 position also plays a crucial role in the optimal diuretic activity of these compounds. pharmacy180.com
A critical determinant in the activity of furosemide derivatives is the nature of the substituent at the C-2 amino group. In furosemide, this is a furfuryl group. Research has indicated that the furan ring of furosemide is implicated in the formation of a reactive metabolite that can bind to proteins. nih.gov This bioactivation is a key aspect of its mechanism and potential for interactions.
In contrast, the saturation of this furan ring, as seen in tetrahydrofurosemide, has a profound impact on its biochemical behavior. It has been demonstrated that the reduced analog, [35S]tetrahydrofurosemide, does not exhibit binding to microsomal proteins. nih.gov This finding strongly suggests that the unsaturated furan ring is a prerequisite for the formation of the protein-reactive metabolite. nih.gov This distinction underscores a critical SAR point: modification of the furan ring can significantly alter the metabolic profile and reactivity of the molecule.
Beyond specific functional groups, the physicochemical properties of furosemide derivatives, particularly their lipophilicity, play a governing role in their biological activity. nih.gov A quantitative SAR study of numerous anthranilic acid derivatives revealed a positive correlation between the diuretic activity and the logarithm of the octanol:water partition coefficient (log P). nih.gov This suggests that within certain limits, increasing the lipophilicity of the molecule can enhance its diuretic effect. nih.gov However, it is also noted that an indefinite increase in the log P value does not lead to a further enhancement of this activity. nih.gov
The following table summarizes the lipophilicity (as ClogP) of furosemide and some of its related compounds, illustrating the range of this key physicochemical parameter within this class of diuretics.
| Compound | ClogP |
| Furosemide | 1.90 mdpi.com |
| Torasemide | 3.20 mdpi.com |
| Piretanide | 3.73 mdpi.com |
| Bumetanide | 3.37 mdpi.com |
Implications for Pharmaceutical Quality Control and Manufacturing
Strategies for Impurity Minimization and Removal in Manufacturing Processes
The formation of Tetrahydro Furosemide (B1674285) can occur during the synthesis of Furosemide through side reactions or incomplete reactions, influenced by factors like temperature and solvent choice. ontosight.ai Therefore, minimizing its presence is a key objective in the manufacturing process.
Formation Pathway: Tetrahydro Furosemide is a process-related impurity. ontosight.ai Its formation is often linked to the specific synthetic route used to produce Furosemide. Understanding these pathways is crucial for developing control strategies.
Minimization and Removal Strategies: Several strategies are employed during the manufacturing and purification stages to control the levels of this compound and other impurities:
Controlled Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, and the molar ratio of reactants can significantly reduce the formation of unwanted byproducts. ontosight.aigoogle.com
Extraction and pH Adjustment: One patented refining process for Furosemide involves dissolving the reaction liquid in a sodium hydroxide (B78521) solution, followed by extraction with dichloromethane (B109758) to remove certain impurities. Subsequently, adjusting the pH with hydrochloric acid causes the Furosemide crude product to crystallize, leaving some impurities behind in the solution. google.com
Recrystallization: A common and effective method for purifying the final product is recrystallization. Furosemide can be converted into its sodium salt, recrystallized to remove impurities that are insoluble in the chosen solvent system, and then converted back to Furosemide by adjusting the pH. google.com For example, dissolving Furosemide in a saturated sodium bicarbonate solution can help remove certain impurities that are insoluble under these conditions. nih.govsemanticscholar.org
Chromatographic Purification: While not always used for bulk production due to cost, chromatographic techniques are highly effective for removing impurities and are the standard for analytical testing. nih.govsepscience.com
Table 2: Example of Impurity Reduction During Furosemide Purification This table illustrates a potential purification process and its effectiveness in reducing a specific process-related impurity.
| Purification Step | Impurity Level |
|---|---|
| Crude Furosemide | 0.13% |
| After pH Adjustment & Extraction | 0.08% |
| After Recrystallization | < 0.05% |
Source: Based on findings from process development studies. nih.govsemanticscholar.org
Role of this compound in Pharmaceutical Product Stability Studies
Stability testing is a mandatory regulatory requirement that helps determine the shelf-life and appropriate storage conditions for a pharmaceutical product. sgs.comraps.org Forced degradation studies are a key component of this process, where the drug substance is subjected to harsh conditions like acid, base, heat, light, and oxidation to identify likely degradation products and validate the stability-indicating power of analytical methods. sgs.comresearchgate.net
This compound can serve as an impurity marker during the storage of Furosemide. vulcanchem.com Its identification and quantification are crucial in stability programs. Furosemide is known to be unstable under certain conditions, particularly exposure to light and acidic or basic environments, which can lead to degradation. ajpsonline.comnih.gov
Forced Degradation Findings: Studies have shown that Furosemide degrades under various stress conditions. ajpsonline.com For instance, one study observed significant degradation when Furosemide was exposed to acidic and basic mediums, as well as heat. ajpsonline.com While this particular study did not specifically quantify this compound, it highlights the drug's susceptibility to degradation. Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed to separate the active pharmaceutical ingredient (API) from all potential degradation products, including this compound, ensuring that the method can accurately measure the drug's purity over its shelf life. nih.govsepscience.comjapsonline.com The presence and growth of this compound levels during stability testing would indicate product instability and could impact the approved shelf-life. vulcanchem.com
Table 3: Illustrative Forced Degradation Results for Furosemide This table shows typical conditions used in forced degradation studies and the potential for Furosemide to degrade, which could lead to the formation of impurities like this compound.
| Stress Condition | Duration | Observation |
|---|---|---|
| 0.1 M HCl (Acid Hydrolysis) | 6 hours at 80°C | Significant Degradation |
| 0.1 M NaOH (Base Hydrolysis) | 6 hours at 80°C | Significant Degradation |
| Heat (Thermal Stress) | 6 hours at 80°C | Degradation Observed |
| Photolytic Stress (UV Light) | 24 hours | Degradation Observed |
| Oxidative Stress (H₂O₂) | 6 hours at 80°C | Degradation Observed |
Source: Compiled from general procedures in forced degradation studies. ajpsonline.comjapsonline.com
Future Research Directions and Emerging Analytical Challenges
Development of Novel Synthetic Approaches for Analogues and Reference Standards
The availability of pure reference standards is a prerequisite for accurate analytical method development, validation, and routine quality control. clearsynth.com For Tetrahydro Furosemide (B1674285) and its related analogues, which primarily exist as process-related impurities in Furosemide synthesis, the development of targeted and efficient synthetic routes is a critical research direction. ontosight.aidaicelpharmastandards.com
Understanding the formation pathways of impurities during Furosemide production is essential for designing these synthetic strategies. ontosight.ai Furosemide is typically synthesized from 2,4-dichloro-5-sulfonamidobenzoic acid and furfurylamine (B118560). nih.govnih.gov Impurities such as Tetrahydro Furosemide can arise from side reactions or the presence of related substances in the starting materials. ontosight.ai For instance, research into the synthesis of Furosemide has identified several process-related impurities, including a newly characterized "Impurity G," alongside the six already registered in the European Pharmacopoeia (A-F). nih.govsemanticscholar.org
Future work will likely focus on developing selective synthetic methods that can produce this compound and other Furosemide impurities in high purity and yield. This would not only provide the necessary reference materials for analytical testing but also aid in toxicological studies. Custom synthesis of these impurities is a growing field, ensuring that analytical laboratories have access to well-characterized standards for method validation and quality control applications. clearsynth.comdaicelpharmastandards.com
| Impurity Name | Common Designation | Chemical Name |
|---|---|---|
| Furosemide Impurity A | Imp-A | 2,4-dichloro-5-sulfamoylbenzoic acid |
| Furosemide Impurity B | Imp-B | 4-chloro-5-sulfamoyl-2-aminobenzoic acid |
| Furosemide Impurity C | Imp-C | 2-chloro-4-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid |
| Furosemide Impurity D | Imp-D | N,N'-(disulfanediylbis(2-chloro-4,1-phenylene))bis(furan-2-ylmethanamine) |
| Furosemide Impurity E | Imp-E | 4,4'-dichloro-2,2'-(methylenediimino)bis(5-sulfamoylbenzoic acid) |
| This compound | Furosemide Impurity F | 4-chloro-5-sulfamoyl-2-(((tetrahydrofuran-2-yl)methyl)amino)benzoic acid |
| Furosemide Impurity G | Imp-G | Structure elucidated via spectroscopic methods (FT-IR, Q-TOF/LC-MS, NMR) |
Advanced Approaches for Impurity Profiling in Complex Matrices
Impurity profiling is a cornerstone of pharmaceutical quality control, demanding highly sensitive and selective analytical techniques to detect and quantify trace-level impurities. ijpsonline.com The detection of this compound within active pharmaceutical ingredients (APIs) and complex matrices like pharmaceutical formulations or biological fluids presents significant analytical challenges. ajgreenchem.comgrafiati.com
Recent research has focused on developing advanced High-Performance Liquid Chromatography (HPLC) methods capable of separating Furosemide from a range of its process-related impurities. nih.govmdpi.com For example, a novel HPLC method was developed to detect a new impurity, G, at levels between 0.08% and 0.13% in pilot batches of Furosemide. nih.govmdpi.com The characterization of such unknown impurities often requires a combination of sophisticated techniques, including mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate their structures. semanticscholar.orgresearchgate.netconicet.gov.ar
The future of impurity profiling for this compound lies in the application of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-TOF). nih.govtandfonline.com These methods provide unparalleled sensitivity and specificity, enabling the identification and quantification of impurities even at very low concentrations. ijpsonline.com The development of methods with extremely low limits of detection (LOD) and quantification (LOQ) is crucial, as regulatory guidelines by bodies like the International Council for Harmonisation (ICH) set stringent thresholds for reporting and identifying impurities. semanticscholar.orgmdpi.com
| Parameter | Conditions/Results |
|---|---|
| Column | Agilent Eclipse XDB C18 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.01 mol/L KH2PO4 buffer and methanol (B129727) |
| Detection Wavelength | 230 nm |
| LOD for this compound (Impurity F) | 0.096 µg/mL |
| LOQ for this compound (Impurity F) | 0.222 µg/mL |
| LOD for Furosemide | 0.012 µg/mL |
| LOQ for Furosemide | 0.061 µg/mL |
Exploration of Green Analytical Chemistry Principles for this compound Analysis
The principles of Green Analytical Chemistry (GAC) are increasingly influencing the development of new analytical methods in the pharmaceutical industry. researchgate.net GAC aims to minimize the environmental impact of chemical analysis by reducing the use of hazardous solvents, decreasing energy consumption, and minimizing waste generation. researchgate.netijpbs.com
For the analysis of Furosemide and its impurities, including this compound, there is a clear trend towards developing greener methods. ajgreenchem.com Traditional HPLC methods often rely on significant volumes of organic solvents like acetonitrile (B52724) and methanol. researchgate.net Research is now exploring alternatives such as using ethanol (B145695), which is a more environmentally benign solvent, or employing micellar liquid chromatography, which uses surfactants in the mobile phase to reduce the need for organic modifiers. akjournals.comresearchgate.net Techniques like High-Performance Thin-Layer Chromatography (HPTLC) are also being investigated as rapid, cost-effective, and greener alternatives to conventional HPLC, requiring substantially lower solvent volumes. ajgreenchem.comscispace.com One study developed an HPTLC method for Furosemide analysis that was noted for its lower solvent consumption and elimination of derivatization steps. ajgreenchem.com Another approach involves the use of fluorescent nano-sensors, which can offer sensitive analysis without the need for extensive sample preparation or chromatographic separation. nih.gov
Future research will continue to push for the miniaturization of analytical systems and the replacement of toxic reagents, aligning the quality control of this compound with principles of environmental sustainability. researchgate.net
| Technique | Conventional Approach | Green Alternative | Reference |
|---|---|---|---|
| HPLC | Mobile phase with high proportions of acetonitrile or tetrahydrofuran (B95107). semanticscholar.org | Mobile phase with ethanol or using micellar liquid chromatography (e.g., with Brij-35). akjournals.comresearchgate.net | semanticscholar.orgakjournals.comresearchgate.net |
| Chromatography | Standard HPLC with long run times. nih.gov | HPTLC with significantly reduced solvent consumption per analysis (~10 mL). ajgreenchem.com | ajgreenchem.comnih.gov |
| Sample Preparation | Multi-step liquid-liquid extraction. ijpbs.com | Simplified "dilute-and-shoot" methods or use of nano-sensors to reduce sample handling. tandfonline.comnih.gov | tandfonline.comijpbs.comnih.gov |
Investigation of Analytical Method Transferability and Harmonization
For a globally marketed pharmaceutical product, it is vital that the analytical methods used for quality control are robust, reliable, and transferable between different laboratories and manufacturing sites. Method transferability ensures that consistent results can be obtained regardless of the location, equipment, or analyst. A significant challenge in this area is the lack of harmonization of analytical procedures across different pharmacopoeias. researchgate.net
For instance, the official HPLC methods for Furosemide-related substances described in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) use different mobile phases. semanticscholar.orgmdpi.com The EP method has been noted for its use of an ion-pair reagent, which can cause irreversible damage to HPLC columns, while the USP method uses a high proportion of tetrahydrofuran, which poses health and instrument concerns. semanticscholar.orgmdpi.com
Future research must focus on developing and validating new analytical methods that are not only scientifically sound but also practical, cost-effective, and easily transferable. semanticscholar.org This involves creating methods that avoid problematic reagents and are robust enough to withstand minor variations in operating conditions without compromising performance. The ultimate goal is to achieve harmonization, where a single, validated analytical method for this compound and other impurities is accepted and adopted by major regulatory bodies worldwide. This would streamline the quality control process, facilitate global trade, and ensure consistent drug quality for patients everywhere. researchgate.net The validation of any new method according to ICH guidelines (e.g., Q2(R1)) is a critical step in demonstrating its suitability for routine use and facilitating its transfer and harmonization. semanticscholar.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
